Bienvenue dans la boutique en ligne BenchChem!

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Medicinal Chemistry Drug Design ADME Prediction

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide (CAS 927639-98-3; molecular formula C₁₅H₁₈N₄O₂; MW 286.33 g/mol) is a synthetic small molecule comprising a 4‑acetylphenyl group linked via a propanamide spacer to a 3,5‑dimethyl‑1H‑1,2,4‑triazole ring. Its computed partition coefficient (XLogP3-AA = 1.2) and hydrogen‑bond donor/acceptor profile place it within the physicochemical space frequently explored for orally bioavailable drug candidates.

Molecular Formula C15H18N4O2
Molecular Weight 286.33g/mol
CAS No. 927639-98-3
Cat. No. B497182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
CAS927639-98-3
Molecular FormulaC15H18N4O2
Molecular Weight286.33g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C15H18N4O2/c1-10(20)13-4-6-14(7-5-13)17-15(21)8-9-19-12(3)16-11(2)18-19/h4-7H,8-9H2,1-3H3,(H,17,21)
InChIKeyGOEVGSQUVRMIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide – Chemical Identity, Physicochemical Profile & Procurement-Relevant Differentiators


N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide (CAS 927639-98-3; molecular formula C₁₅H₁₈N₄O₂; MW 286.33 g/mol) is a synthetic small molecule comprising a 4‑acetylphenyl group linked via a propanamide spacer to a 3,5‑dimethyl‑1H‑1,2,4‑triazole ring [1]. Its computed partition coefficient (XLogP3-AA = 1.2) and hydrogen‑bond donor/acceptor profile place it within the physicochemical space frequently explored for orally bioavailable drug candidates [2]. Unlike many unsubstituted triazole analogs, the 3,5‑dimethyl decoration on the heterocycle confers distinct lipophilicity and steric properties that can govern target binding and pharmacokinetic behavior – a critical consideration for procurement decisions in medicinal chemistry and chemical biology programs [1].

Why the 3,5-Dimethyl-1H-1,2,4-triazole Substructure Cannot Be Treated as Interchangeable with Other Triazole Isosteres in Procurement for SAR Campaigns


Even within the narrow chemotype of N‑(4‑acetylphenyl)‑3‑(1,2,4‑triazol‑1‑yl)propanamide derivatives, minor structural perturbations—such as methylation of the triazole core—can profoundly alter physicochemical properties and, consequently, adsorption, distribution, metabolism, excretion, and target engagement profiles [1]. The dimethyl substitution present in CAS 927639-98-3 increases both molecular weight (286.33 vs. 258.28 g/mol for the des‑methyl analog) and computed lipophilicity (XLogP3-AA 1.2 vs. 0.4), parameters that are central to Lipinski’s rule‑of‑five and permeation predictions [2][3]. Therefore, substituting this compound with a non‑methylated or differently alkylated triazole analog without experimental validation risks invalidating structure‑activity relationship (SAR) hypotheses, altering solubility and metabolic stability, and misguiding lead‑optimization decisions [3].

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide Procurement Decision Matrix: Quantitative Differentiation from Closest Structural Analogs


Increased Lipophilicity (ΔXLogP3-AA = +0.8) Versus the Des‑Methyl Triazole Analog

The target compound carries two methyl groups on the 1,2,4‑triazole ring that are absent in the closest commercially cataloged analog, N‑(4‑acetylphenyl)‑3‑(1H‑1,2,4‑triazol‑1‑yl)propanamide (CAS 927640-22-0). This structural difference translates into a computed XLogP3-AA of 1.2 for the target versus 0.4 for the analog, a difference of +0.8 log units [1][2]. In medicinal chemistry, a logP shift of this magnitude is often associated with a 5‑ to 10‑fold change in membrane permeability and can significantly influence oral absorption and blood‑brain barrier penetration [3].

Medicinal Chemistry Drug Design ADME Prediction Lipinski Parameters

Molecular Weight Differential (ΔMW = +28.05 Da) That Alters Drug‑Likeness Metrics

The molecular weight of the target compound (286.33 g/mol) exceeds that of the des‑methyl analog (258.28 g/mol) by 28.05 Da, equivalent to the mass of two methylene units [1][2]. In the context of fragment‑based and lead‑optimization campaigns, this difference can be decisive: the target compound sits closer to the median MW of oral drugs (~350 Da), while the analog lies deeper in the fragment space, potentially affecting solubility, permeability, and binding kinetics [3].

Physicochemical Properties Drug‑Likeness Fragment‑Based Drug Design

Equivalent Hydrogen‑Bond Capacity with Elevated Lipophilic Efficiency (LipE) Potential

Both the target compound and its des‑methyl comparator share identical hydrogen‑bond donor (HBD = 1) and acceptor (HBA = 4) counts, as well as the same rotatable bond count (5), indicating that the dimethyl substitution does not alter the fundamental hydrogen‑bonding pharmacophore [1][2]. However, because the target exhibits higher lipophilicity while maintaining the same HBD/HBA profile, it is expected to display a different lipophilic ligand efficiency (LipE = pIC₅₀ − logP) for any given target, a parameter increasingly used to prioritize compounds with balanced potency and ADME properties [3].

Lipophilic Ligand Efficiency Property‑Based Drug Design SAR

Steric Differentiation of the Triazole Core Relative to 1,2,3‑Triazole and Imidazole Congeners

The 3,5‑dimethyl‑1H‑1,2,4‑triazole ring of the target compound provides a sterically and electronically differentiated heterocycle compared with the 1,2,3‑triazole and imidazole congeners that appear in related N‑phenylacetamide/propanamide libraries [1]. In published anticonvulsant SAR, 1,2,4‑triazole‑bearing alkanamides exhibited superior maximal electroshock seizure (MES) protection relative to their pyrazole analogs, indicating that the nitrogen atom arrangement in the five‑membered ring is a critical determinant of pharmacodynamic activity . Although direct head‑to‑head biological data for CAS 927639-98-3 versus imidazole or 1,2,3‑triazole variants are absent, the class‑level observation that 1,2,4‑triazole confers an activity advantage supports the procurement of the 3,5‑dimethyl‑1,2,4‑triazole chemotype as a prioritized scaffold for central nervous system and anti‑infective screening cascades .

Scaffold Hopping Heterocycle Isosterism Target Engagement

High‑Value Application Scenarios for N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide Based on Verifiable Differentiation


Medicinal Chemistry SAR Campaigns Targeting Lipophilic Efficiency Optimization

The 0.8‑unit higher XLogP3-AA of CAS 927639-98-3 compared to the des‑methyl triazole analog makes it a valuable matched molecular pair for quantifying the contribution of triazole methylation to lipophilic ligand efficiency (LipE) in any biochemical or cell‑based assay [1][2]. Procurement of both compounds enables rigorous property‑based drug design studies where potency gains can be deconvoluted from hydrophobicity‑driven effects [3].

Fragment‑to‑Lead Expansion Libraries Exploiting Steric and Electronic Triazole Diversity

With a molecular weight of 286 Da and a 3,5‑dimethyl‑1,2,4‑triazole core, the compound fills a specific niche between fragment‑sized molecules and lead‑like compounds, providing a ready‑to‑use building block for library synthesis that probes the effect of heterocycle substitution on target binding without introducing additional heteroatoms or chiral centers [1].

CNS and Anti‑Infective Screening Deck Augmentation Based on 1,2,4‑Triazole Scaffold Privilege

Published class‑level evidence indicates that 1,2,4‑triazole‑bearing alkanamides can outperform pyrazole analogs in anticonvulsant MES models, suggesting that the 1,2,4‑triazole topology—and particularly its 3,5‑dimethyl variant—is a privileged scaffold for ion‑channel and CNS targets . Adding this compound to screening collections thus provides differentiated starting points for hit discovery in neuroscience and antimicrobial programs.

Analytical Reference Standard for Triazole‑Propanamide Impurity Profiling and Method Development

The unique combination of a 4‑acetylphenyl chromophore, a propanamide linker, and a dimethyl‑triazole heterocycle gives this compound a distinct UV and mass spectrometric signature (exact mass 286.14297583 Da) [1]. It can serve as a well‑characterized reference standard for HPLC, LC‑MS, and NMR method qualification when analyzing reaction mixtures or stability samples of triazole‑containing drug candidates.

Quote Request

Request a Quote for N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.